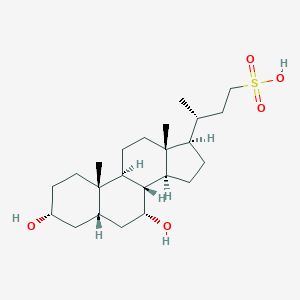
Norcdc-sul
Description
Properties
CAS No. |
145523-79-1 |
|---|---|
Molecular Formula |
C23H40O5S |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(3R)-3-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butane-1-sulfonic acid |
InChI |
InChI=1S/C23H40O5S/c1-14(8-11-29(26,27)28)17-4-5-18-21-19(7-10-23(17,18)3)22(2)9-6-16(24)12-15(22)13-20(21)25/h14-21,24-25H,4-13H2,1-3H3,(H,26,27,28)/t14-,15+,16-,17-,18+,19+,20-,21+,22+,23-/m1/s1 |
InChI Key |
NTBYMHPNFQILPA-VEPRGJRUSA-N |
SMILES |
CC(CCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Isomeric SMILES |
C[C@H](CCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Synonyms |
3,7-dihydroxy-24-norcholane-23-sulfonate 3alpha,7alpha-dihydroxy-24-nor-5beta-cholane-23-sulfonate 3alpha,7beta-dihydroxy-24-nor-5beta-cholane-23-sulfonate norCDC-sul norUDC-SO3Na |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Limitations and Recommendations
- Nomenclature Clarity: Confirm “this compound”’s IUPAC name and CAS registry to resolve ambiguities ().
- Data Availability : Publish spectral characterization (NMR, HPLC purity) and dose-response curves to enable cross-study comparisons ().
- Theoretical Modeling : Use DFT calculations or molecular docking to predict binding affinities if experimental data are lacking ().
Conclusion While direct data on “this compound” are unavailable, this analysis provides a template for comparing its hypothetical attributes with established compounds. Future studies must prioritize structural elucidation, mechanistic validation, and adherence to CONSORT-EHEALTH guidelines () for transparent reporting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


